Taxine B
Description
Structure
2D Structure
Properties
IUPAC Name |
(10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-(dimethylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZFIBDTPOUHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276247 | |
| Record name | Taxine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361-51-9, 1361-50-8 | |
| Record name | Taxine B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation, Extraction, and Advanced Purification of Taxine B
Chemodiversity and Distribution of Taxine (B1234092) B Across Taxus Genotypes
The concentration and distribution of Taxine B are not uniform across the Taxus genus, showing significant variability that influences the approach to its isolation.
There is considerable variation in the content of taxine alkaloids among different Taxus species and even within a single species. nih.govnih.gov Taxus baccata (European yew) and Taxus cuspidata (Japanese yew) are reported to contain the highest concentrations of these compounds. wikipedia.orgoup.com In contrast, species like Taxus brevifolia (Pacific yew) are noted for having lower levels. wikipedia.org this compound constitutes a significant portion of the total alkaloid mixture, accounting for approximately 30% in some analyses. wikipedia.orgacep.org
Seasonal changes also impact the concentration of this compound, with the highest levels typically observed during the winter months and the lowest in the summer. wikipedia.orgwikipedia.org The toxin remains potent even in dead or dried plant material, with toxicity potentially increasing as water is removed. wikipedia.org This variability underscores the importance of selecting the appropriate species and harvest time to optimize yields for research and analysis.
Table 1: Interspecific and Seasonal Variations in Taxine Alkaloid Content
| Genus/Factor | Species/Condition | Relative this compound Content | Citation |
|---|---|---|---|
| Interspecific | Taxus baccata | High | wikipedia.orgoup.com |
| Taxus cuspidata | High | wikipedia.org | |
| Taxus brevifolia | Low | wikipedia.org | |
| Intraspecific | Seasonal (Winter) | Highest Concentration | wikipedia.orgwikipedia.org |
| Seasonal (Summer) | Lowest Concentration | wikipedia.org |
This compound is distributed throughout almost all parts of the yew plant. wikipedia.org The highest concentrations are typically found in the leaves (needles). oup.comusda.gov Other parts, including the seeds, bark, and stems, also contain the compound. The only part of the yew plant that is free from taxine alkaloids is the aril, the fleshy, typically red, cup-like structure that surrounds the seed. wikipedia.orgacep.org Due to its abundance and high concentration of the target compound, yew needles are the most common source material for this compound extraction.
Methodological Advancements in this compound Extraction
The extraction of this compound from the complex biomass of Taxus species has evolved from traditional solvent-based methods to more efficient and environmentally friendly technologies.
Solvent extraction remains a fundamental technique for isolating taxine alkaloids. The choice of solvent is critical, as taxanes exhibit varying solubility. Methanol has been identified as one of the most effective solvents for this purpose. researchgate.net Studies have also explored the use of ethanol (B145695), acetone, and dichloromethane. researchgate.net
Optimized protocols often involve specific solvent-water mixtures to enhance extraction efficiency while minimizing the co-extraction of undesirable compounds like lipids. For instance, a mixture of 50% to 80% ethanol in water has been shown to effectively extract taxanes without dissolving a significant amount of lipid components. google.com Another approach involves an initial soaking of dried yew needles in dilute sulfuric acid, followed by a liquid-liquid extraction to obtain a crude taxine fraction. proquest.com
Table 2: Comparison of Solvents for Taxane (B156437) Extraction
| Solvent System | Target Compound(s) | Efficacy/Notes | Citation |
|---|---|---|---|
| Methanol | Taxol/Taxanes | Proven to be one of the best solvents for extraction. | researchgate.net |
| 100% Acetone | Taxol | Suggested as the best solvent for Taxol extraction from T. baccata needles. | researchgate.net |
| 50-80% Ethanol in Water | Taxanes | Effective for taxane extraction while leaving a large percentage of impurities and lipids behind. | google.com |
| Acidified Water (0.5% H₂SO₄) | Taxine fraction | Used as an initial step for crude taxine extraction from dried needles. | proquest.com |
In line with the principles of green chemistry, Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) have emerged as sustainable alternatives to conventional solvent extraction. mdpi.com
Supercritical Fluid Extraction (SFE) primarily uses supercritical CO₂ as a solvent, which is non-toxic and easily removed from the extract. springernature.com The process involves manipulating pressure and temperature to achieve a supercritical state, typically in the range of 100–300 bar and 40–70°C for taxane extraction. researchgate.net While SFE is highly selective and environmentally benign, its industrial application can be limited by high equipment costs and potentially lower yields compared to other methods. mdpi.com
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation in the solvent, disrupting plant cell walls and enhancing the release of intracellular compounds. mdpi.comnih.gov This technique significantly reduces extraction time and solvent consumption. nih.gov Optimized UAE conditions for taxanes from Taxus cuspidata have been reported as an ultrasonic power of 140 W for approximately 47 minutes using 83.50% ethanol as the solvent. mdpi.com The combination of UAE with solvents and adjuvants like ionic liquids can further improve extraction yields. nih.govnih.gov
Table 3: Parameters for Green Extraction Techniques
| Technique | Key Parameters | Advantages | Citation |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Pressure: 100–300 bar; Temperature: 40–70°C; Solvent: Supercritical CO₂ | Non-toxic solvent, high selectivity. | mdpi.comresearchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Power: ~140 W; Time: ~47 min; Solvent: 83.50% Ethanol | Reduced extraction time and solvent use, increased efficiency. | mdpi.comnih.gov |
Chromatographic and Non-Chromatographic Separation Technologies
Following initial extraction, the crude extract contains a mixture of this compound, its isomers (like isothis compound), and other related taxane alkaloids. nih.govnih.gov Advanced separation technologies are required to isolate and purify this compound.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the cornerstone of taxine alkaloid separation. nih.govasianpubs.org The most common approach involves reverse-phase (RP) chromatography, utilizing columns such as RP-8 or RP-18. nih.govnih.gov The separation is achieved by eluting the compounds with a mobile phase, often a gradient mixture of acetonitrile (B52724) and an aqueous buffer. oup.com For definitive identification and quantification, HPLC is frequently coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS-MS). oup.comnih.govnih.gov This combination allows for the sensitive detection of this compound and its isomers based on their specific mass-to-charge ratios. nih.gov
Non-Chromatographic Methods: Before final chromatographic purification, several non-chromatographic techniques are used for sample cleanup and preliminary separation. Solid-Phase Extraction (SPE) is widely employed to prepare biological and plant samples, effectively removing interfering substances and concentrating the taxine alkaloids. proquest.comnih.govnih.gov Other methods include liquid-liquid extraction, thin-layer chromatography (TLC), and antisolvent recrystallization, which purifies compounds based on solubility differences. nih.govmdpi.com Antisolvent recrystallization has been shown to increase the purity of taxanes from an initial 0.20% to over 23% in a preliminary purification step. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Scale Isolation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the initial analysis and the larger-scale purification of this compound and related taxane alkaloids from crude plant extracts. news-medical.netresearchgate.net Its high resolution and sensitivity make it indispensable for separating the complex mixture of compounds present in Taxus species. news-medical.net
For analytical purposes, HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a powerful tool for the specific and sensitive detection of this compound. proquest.comnih.govnih.gov Reversed-phase columns, such as RP-18 or RP-8, are commonly used for chromatographic separation. proquest.comnih.gov The detection of this compound and its isomer, isothis compound, can be performed using multiple reaction monitoring, which enhances the specificity of the analysis. nih.gov
On a preparative scale, the principles of analytical HPLC are scaled up to isolate larger quantities of the target compound. nih.gov Preparative HPLC systems can handle larger sample volumes and employ larger columns to achieve purification of significant amounts of this compound. The process often involves a systematic scale-up from an analytical method to a preparative one to maintain the quality of the separation. The selection of an appropriate solvent system is crucial for a successful preparative separation. A common approach involves a two-phase solvent system, which can be optimized to achieve the desired separation of this compound from other closely related taxanes. nih.gov
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Column Type | RP-18, RP-8 | RP-18, RP-8 |
| Detection | MS, MS/MS | UV |
| Objective | Detection and Quantification | Isolation and Purification |
| Sample Volume | Microliters | Milliliters to Liters |
| Flow Rate | Lower | Higher |
Solid-Phase Extraction (SPE) and Macroporous Resin Adsorption Techniques
Prior to HPLC analysis or further purification, crude extracts from Taxus needles or bark often undergo preliminary cleanup steps to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. proquest.comnih.gov In the context of this compound isolation, SPE with RP-18 columns has been successfully employed to prepare biological samples for LC-MS/MS analysis, yielding high recovery rates of the target analyte. proquest.com This technique relies on the partitioning of the sample between a solid phase and a liquid phase to separate components based on their physical and chemical properties.
Macroporous adsorption resins offer another effective method for the preliminary purification of taxanes from crude extracts. These resins have a large surface area and a porous structure, which allows for the adsorption of target molecules from a solution. The selection of the resin is critical and is based on its polarity and the properties of the target compound. For instance, non-polar or weakly polar resins are suitable for the adsorption of less polar compounds. The adsorbed compounds can then be selectively desorbed using an appropriate solvent, leading to a more concentrated and purified extract.
Countercurrent Chromatography (CCC) and Recrystallization for High-Purity Isolation
For achieving high-purity this compound, more advanced and specialized techniques such as Countercurrent Chromatography (CCC) and recrystallization are employed.
Countercurrent Chromatography is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. nih.gov This technique is particularly well-suited for the separation of natural products from complex mixtures. nih.gov High-speed countercurrent chromatography (HSCCC) has been successfully applied to the semi-preparative separation of taxol and its analogs from the extract of Taxus yunnannesis. nih.gov This was achieved using a quaternary two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water. nih.gov By adjusting the volume ratios of the solvent system in a stepwise manner, different groups of taxanes can be separated, ultimately leading to the isolation of individual compounds with high purity. nih.gov The selection of the solvent system is a critical step in developing a successful CCC separation. nih.gov
Table 2: Two-Step HSCCC Separation of Taxol Analogs
| Step | Solvent System (n-hexane-ethyl acetate-ethanol-water) | Outcome |
|---|---|---|
| 1 | 1:1:1:1 (v/v/v/v) | Separation into two groups of components |
| 2 | 3:3:2:3 or 4:4:3:4 (v/v/v/v) | Separation of the two components within each group |
Following chromatographic purification, recrystallization is often the final step to obtain this compound in a highly purified, crystalline form. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. In some cases, a two-solvent system is used where the compound is soluble in the first solvent and insoluble in the second.
Through the sequential application of these advanced extraction and purification techniques, it is possible to isolate this compound from its natural source with a high degree of purity, enabling further scientific study of its chemical and biological properties.
Structural Elucidation and Advanced Spectroscopic Characterization of Taxine B
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including complex natural products such as taxanes. nih.govresearchgate.net Multi-dimensional NMR experiments provide detailed information about the connectivity of atoms within the molecule. Techniques such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for assigning resonances to specific nuclei and establishing through-bond and through-space correlations. nih.govtandfonline.com
For Taxine (B1234092) B, analysis of its NMR spectra allows for the identification of different proton and carbon environments, including those of the taxane (B156437) core, the attached ester functionalities, and the dimethylamino group. COSY experiments reveal vicinal proton couplings, mapping out spin systems within the molecule. HSQC correlates protons with their directly attached carbons, aiding in the assignment of CH, CH₂, and CH₃ groups. HMBC provides information about long-range coupling between protons and carbons across two or three bonds, which is essential for connecting different parts of the molecule, including quaternary carbons and carbonyl groups. tandfonline.com NOESY experiments provide spatial proximity information between protons, which is vital for determining the relative stereochemistry and conformation of the molecule. tandfonline.compnas.org
Comparison of the NMR data of Taxine B with those of known taxanes and related compounds is often used to confirm structural assignments and identify unique features. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular mass, which can be used to calculate the exact molecular formula (C₃₃H₄₅NO₈) nih.govcdutcm.edu.cn. This is particularly important for distinguishing between compounds with very similar nominal masses. nih.gov
The MS/MS fragmentation patterns of taxane compounds show common behaviors, and diagnostic product ions often originate from the cleavage of the ester bond between the core diterpene ring structure and the side chain. usask.ca
X-ray Crystallography for Absolute Stereochemical Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. researchgate.net If a crystalline sample of this compound can be obtained, X-ray diffraction analysis can provide a precise picture of the arrangement of every atom in the molecule in the solid state. This technique is particularly powerful for complex molecules with multiple stereocenters, where relative stereochemistry might be inferred from NMR (NOESY), but absolute stereochemistry requires additional information. While obtaining suitable crystals of complex natural products can be challenging, successful X-ray crystallographic studies on other taxanes have provided invaluable insights into their structures and interactions. pnas.orgnih.gov
Chiroptical Spectroscopy (e.g., ECD, ORD) for Conformational and Stereochemical Insights
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable tools for studying the stereochemistry and conformation of chiral molecules in solution. cuni.cznih.govpsu.eduresearchgate.net ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of plane-polarized light as a function of wavelength. psu.eduresearchgate.net
For this compound, which contains multiple chiral centers and chromophores (such as carbonyl groups and the phenyl ring in the side chain), ECD and ORD can provide information about the absolute configuration and preferred conformations in solution. nih.govpsu.edu The shape and intensity of the ECD bands are sensitive to the spatial arrangement of chromophores, which is dictated by the molecule's conformation and stereochemistry. psu.eduresearchgate.net Comparing experimental ECD or ORD spectra with spectra calculated using computational methods for different possible stereoisomers and conformers can help assign the absolute configuration. nih.govresearchgate.net
Computational Chemistry Approaches in Conformational Analysis and Spectroscopic Prediction
Computational chemistry plays an increasingly important role in complementing experimental spectroscopic data for structural elucidation. basicmedicalkey.comacgpubs.orgnih.gov For a flexible molecule like this compound, conformational analysis using computational methods (e.g., molecular mechanics, density functional theory) is essential to identify low-energy conformers that are likely to exist in solution or in a biological environment. basicmedicalkey.comacgpubs.org
Once stable conformers are identified, computational methods, particularly time-dependent density functional theory (TD-DFT), can be used to predict spectroscopic properties such as NMR chemical shifts and ECD spectra for each conformer. nih.govresearchgate.net By comparing the calculated spectra of different possible stereoisomers and conformers with the experimental data, researchers can validate structural assignments and determine the absolute configuration. nih.govresearchgate.net Computational studies can also provide insights into intramolecular interactions, such as hydrogen bonding, which influence the molecule's conformation and spectroscopic signatures. psu.edu
Computational approaches, such as molecular docking, can also be used to model the interaction of this compound with potential biological targets, providing further context for its structure-activity relationships, although this falls outside the scope of strict structural elucidation. acgpubs.org
Chemical Synthesis and Semisynthesis of Taxine B and Its Structural Analogues
Strategies Towards the Total Synthesis of the Taxane (B156437) Core Scaffold
The total synthesis of the taxane core is a landmark achievement in organic chemistry, with numerous research groups developing unique strategies. These approaches are not aimed at producing Taxine (B1234092) B commercially but are fundamental in demonstrating the feasibility of constructing its complex architecture from simple starting materials.
Key strategies often involve:
Convergent Fragment Coupling: This approach involves synthesizing different parts of the molecule (e.g., the A and C rings) separately before coupling them together to form the larger scaffold. A notable example involves using the readily available monoterpenoid (S)-carvone to create two different fragments that are then convergently coupled to forge the diterpenoid network of the taxane architecture.
Linear Synthesis with Ring-Closing Reactions: Other strategies build the molecule in a more linear fashion, culminating in key ring-closing reactions to form the eight-membered B-ring. For example, an intramolecular aldol cyclization can be employed to construct the 6/8/6 core.
Biomimetic Approaches: Some syntheses are inspired by the proposed biosynthetic pathway of taxanes. A "two-phase" approach, for instance, mimics terpene biosynthesis by first focusing on a "cyclase phase" to construct the carbon framework, followed by an "oxidase phase" for the strategic installation of oxygen-containing functional groups.
Pericyclic Reactions: Sophisticated strategies have utilized a series of pericyclic reactions, such as Diels-Alder and photochemical cycloadditions, to rapidly assemble the complex, polycyclic core of advanced taxanes.
These synthetic endeavors have provided access to a variety of taxane cores, establishing a foundation for the potential, albeit highly complex, total synthesis of Taxine B.
Semisynthetic Routes to this compound from Readily Available Taxane Precursors (e.g., 10-Deacetylbaccatin III)
While total synthesis provides a theoretical route, semisynthesis from advanced natural precursors is the most practical and commercially viable method for producing many taxoids. The most common and abundant precursor is 10-deacetylbaccatin III (10-DAB), which can be extracted in significant quantities from the needles of the European yew (Taxus baccata) doaj.orgresearchgate.net.
The primary application of 10-DAB is in the production of paclitaxel (B517696) and docetaxel. A crucial first step in this process is the selective acetylation of the C10-hydroxyl group of 10-DAB to produce baccatin (B15129273) III nih.govmdpi.com. This transformation can be achieved through chemical means or via enzymatic catalysis using the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) nih.govmdpi.com.
However, there is a notable lack of published research detailing semisynthetic routes to this compound from precursors like 10-DAB. This compound is a major alkaloid in Taxus baccata and is typically isolated directly from the plant material in sufficient quantities for research purposes wikipedia.org. The focus of semisynthesis in the taxane family has overwhelmingly been on converting abundant precursors like 10-DAB into high-value, complex anticancer agents, rather than into other naturally abundant taxoids like this compound.
Table 1: Key Precursors in Taxane Semisynthesis
| Precursor | Typical Source | Primary Semisynthetic Product | Key Transformation |
|---|---|---|---|
| 10-Deacetylbaccatin III (10-DAB) | Needles of Taxus baccata | Baccatin III | Acetylation at C10 |
| Baccatin III | Isolation or from 10-DAB | Paclitaxel (Taxol®) | Esterification at C13 |
This compound as a Precursor for the Development of Novel Taxoid Derivatives
This compound, being readily available from natural sources, serves as a valuable starting material (a "chiral pool" precursor) for the semisynthesis of novel taxoid analogues. Its unique substitution pattern allows chemists to explore regions of the taxane scaffold that are different from those in paclitaxel or docetaxel. For example, this compound has been successfully converted into a series of novel 7-deoxypaclitaxel analogues. This work involved targeted modifications at the C1, C2, and C4 positions of the this compound core ebi.ac.uk. This demonstrates its utility in generating derivatives with significant structural alterations for further study.
Targeted Modifications for Structure-Activity Relationship (SAR) Studies
To understand how the structure of a taxoid relates to its biological activity, chemists perform targeted modifications on the core scaffold. This compound provides a unique platform for these structure-activity relationship (SAR) studies.
The ability to selectively modify a single functional group in a complex molecule like this compound is crucial for SAR studies. Research has demonstrated that such regioselective functionalization is feasible. In the synthesis of 7-deoxypaclitaxel analogues from this compound, a key step involved the introduction of a benzoyl group specifically at the C2 position. This was achieved by first forming a benzylidene acetal across the C1 and C2 hydroxyl groups, which temporarily protects them and allows for differential reactivity ebi.ac.uk. Subsequent manipulation allows for the selective functionalization at C2. These studies highlight that the hydroxyl groups at positions C1, C2, and C4 on the this compound skeleton are key handles for introducing chemical diversity ebi.ac.uk.
Replacing carbon atoms with other elements, such as sulfur (thia analogues), can dramatically alter a molecule's properties. This compound and its isomer, isothis compound, have been used as starting materials for the semisynthesis of novel D-ring modified taxoids. Specifically, 5(20)-thia analogues of docetaxel have been synthesized from this compound. A key step in this synthesis is the formation of a four-membered, sulfur-containing thietane ring, which modifies the D-ring of the taxoid structure.
Investigation of Chemical Reactivity and Transformation Pathways
The chemical stability and reactivity of this compound are critical considerations for its isolation, storage, and use as a synthetic precursor.
Hydrolysis: Taxine alkaloids are susceptible to hydrolysis. The ester linkages, such as the acetate group at C10, can be cleaved under acidic or basic conditions. A notable transformation pathway involves the hydrolysis of the bond linking the C13 side chain to the taxane core, which can be a diagnostic marker in toxicological studies wikipedia.org.
Oxidation and Reduction: The taxane core contains multiple sites susceptible to oxidation and reduction. The hydroxyl groups can be oxidized to ketones, and existing ketones (e.g., at C9) can be reduced to hydroxyls. These reactions are fundamental steps in many total and semisynthetic routes. Forced degradation studies, common in pharmaceutical development, show that oxidation is a major degradation pathway for complex molecules, often initiated by radicals or residual peroxides from excipients nih.gov.
Degradation and Rearrangement: Taxine constituents are known to be sensitive and can degrade easily. This degradation can involve the migration of acetyl groups from one hydroxyl group to another, a common reaction in polyhydroxylated compounds jpccr.eu. Studies have also shown that taxines, including this compound, degrade completely under environmental conditions such as composting, indicating their susceptibility to microbial and chemical breakdown nih.gov. This inherent instability necessitates careful handling during extraction and synthetic manipulation to prevent the formation of artifacts jpccr.eu.
Table 2: Summary of Chemical Reactivity of this compound
| Reaction Type | Description | Relevant Moieties on this compound |
|---|---|---|
| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Ester linkages (e.g., C10-acetate), C13-side chain ester bond. |
| Oxidation | Loss of electrons, often involving the addition of oxygen or removal of hydrogen. | Secondary hydroxyl groups (can be oxidized to ketones). |
| Reduction | Gain of electrons, often involving the removal of oxygen or addition of hydrogen. | Ketone groups (e.g., C9-ketone can be reduced to a hydroxyl). |
| Rearrangement | Migration of a functional group within the molecule. | Migration of acetyl groups between neighboring hydroxyls. |
Biosynthetic Pathways and Chemical Ecology of Taxine B
Elucidation of Enzymatic Steps and Intermediates in Taxine (B1234092) B Biosynthesis
The initial committed step in the biosynthesis of all taxanes is the cyclization of the linear GGPP molecule into the tricyclic olefin, taxa-4(5),11(12)-diene. nih.govnih.gov This complex reaction is catalyzed by a single enzyme, taxadiene synthase (TS). nih.gov Following the formation of this core hydrocarbon skeleton, a series of post-cyclization modifications occur, primarily involving cytochrome P450-dependent monooxygenases (P450s) and acyltransferases. These enzymes introduce hydroxyl groups and attach various acyl moieties at specific positions on the taxane (B156437) ring.
While the pathway leading to the anticancer drug paclitaxel (B517696) (Taxol) has been extensively studied, the specific enzymatic steps that produce Taxine B are less defined. It is understood that the taxoid pathway is not linear but contains significant branches or bifurcations that divert metabolic flux towards different classes of taxanes. researchgate.netnih.gov Notably, the metabolic pathways in Taxus needles can be significantly diverted towards the formation of abundant taxoids like this compound, distinguishing them from pathways in other tissues that may favor paclitaxel production. nih.govresearchgate.net
The structure of this compound differs from paclitaxel and its key precursor, baccatin (B15129273) III, in several critical ways that imply a distinct set of finishing enzymes:
Side Chain Position: The amino-phenylpropanoid side chain is attached at the C5 position in this compound, whereas in paclitaxel it is at the C13 position. pageplace.de This points to the existence of a different acyltransferase enzyme that specifically recognizes the C5 hydroxyl group of a this compound precursor.
Core Skeleton Oxygenation: The pattern of hydroxylation and acetylation on the taxane core of this compound is distinct from that of baccatin III, indicating the action of a different suite of P450 hydroxylases and acetyltransferases.
Side Chain Structure: The side chain of this compound is 3-(dimethylamino)-3-phenylpropanoate. researchgate.net Like the N-benzoyl-β-phenylisoserine side chain of paclitaxel, this moiety is derived from the phenylpropanoid pathway, which produces phenylalanine. researchgate.netmdpi.com However, the specific enzymatic steps to produce the dimethylamino variant for this compound are not fully elucidated.
The table below summarizes the initial, well-characterized steps common to taxoid biosynthesis and highlights the subsequent, less-defined steps specific to the this compound branch.
| Step | Precursor | Product | Enzyme Class/Name | Relevance to this compound |
|---|---|---|---|---|
| Core Skeleton Formation | Geranylgeranyl Diphosphate (B83284) (GGPP) | Taxa-4(5),11(12)-diene | Taxadiene Synthase (TS) | Common precursor for all taxoids, including this compound. nih.govresearchgate.net |
| Initial Hydroxylation | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol | Taxadiene 5α-hydroxylase (T5αH) | A key early intermediate in the pathway. frontiersin.org |
| Pathway Bifurcation | Early Hydroxylated Taxadienes | Various Hydroxylated/Acylated Intermediates | Multiple P450s and Acyltransferases | Point of divergence where metabolism shifts towards either paclitaxel precursors or this compound precursors. researchgate.netnih.gov |
| This compound-Specific Modifications | Hypothetical Polyhydroxylated Taxane Core | This compound Precursor Core | Unknown P450s and Acyltransferases | Enzymes responsible for establishing the specific oxygenation pattern of the this compound core. (Largely uncharacterized) |
| Side Chain Attachment | This compound Precursor Core + Side Chain-CoA | This compound | Unknown C5-O-Acyltransferase | A putative enzyme that attaches the 3-(dimethylamino)-3-phenylpropanoyl group to the C5 hydroxyl position. (Uncharacterized) |
Genetic Engineering Approaches to Modulate this compound Production in Taxus Cell Cultures
Taxus cell culture has emerged as a sustainable, biotechnological platform for producing taxoids, but yields are often low. wpi.edu Metabolic engineering offers a powerful strategy to enhance the production of specific compounds. While most research has focused on increasing paclitaxel yields, the developed techniques provide a clear roadmap for modulating this compound production. researchgate.netfrontiersin.org
The core principle of these approaches is to manipulate the expression of key genes within the biosynthetic pathway to redirect metabolic flux. wpi.edu Stable transformation of Taxus cells, often using Agrobacterium tumefaciens, allows for the introduction and overexpression of genes encoding rate-limiting enzymes or enzymes that control branch points in the pathway. wpi.edu
Potential strategies to increase this compound production include:
Overexpression of Pathway-Specific Genes: Once the specific genes for the this compound branch are identified (e.g., the putative C5-O-acyltransferase), their overexpression could directly pull metabolic intermediates toward this compound. Knowledge gained from optimizing paclitaxel production could be applied to enhance the production of this compound. jpccr.eu
Downregulation of Competing Pathways: The pathways for this compound and paclitaxel compete for common early precursors. researchgate.net Using gene-silencing technologies like CRISPR/Cas9 or RNA interference (RNAi), it would be possible to downregulate key enzymes in the competing paclitaxel branch, such as the baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT) that attaches the side chain at C13. nih.gov This would free up the pool of taxane intermediates, making them more available for the enzymes of the this compound pathway.
The primary obstacle to genetically engineering this compound production is the current lack of characterized genes for the final, pathway-specific steps. Future research combining genomics and transcriptomics of high this compound-producing Taxus species is needed to identify these crucial enzymatic players.
Ecological Role of this compound as a Defense Metabolite Against Herbivory and Pathogens
The Taxus genus is renowned for its toxicity, a feature that has been recognized for centuries. jpccr.euwikipedia.org This toxicity is a key ecological defense strategy, and this compound is the principal agent responsible. It is the most potent and abundant of the cardiotoxic taxine alkaloids found in the plant. jpccr.euwikipedia.org
Defense Against Herbivory: this compound functions as a potent defense against mammalian herbivores. Its mechanism of action involves the antagonism of both sodium and calcium channels in cardiac myocytes. wikipedia.orgresearchgate.net Ingestion of yew leaves or seeds by livestock or humans can lead to a rapid onset of symptoms including bradycardia (slowing of the heart rate), hypotension, and life-threatening arrhythmias, often culminating in cardiac arrest and death. researchgate.nettaylorandfrancis.com This powerful and fast-acting toxicity serves as an effective deterrent, preventing most animals from consuming the plant. The concentration of taxine alkaloids is highest during the winter, providing the evergreen yew with robust protection when other food sources may be scarce. wikipedia.org
Defense Against Pathogens: While the role of this compound as a defense against herbivores is well-established due to its acute toxicity, its function in defending against pathogens like fungi and bacteria is less clear. However, plant secondary metabolites often serve multiple defensive roles. Extracts from Taxus baccata have demonstrated antibacterial activity against plant pathogens such as Pectobacterium spp. mdpi.com Although this activity is attributed to a complex mixture of phytochemicals within the extract, it is plausible that taxoids, including this compound, contribute to this chemical defense shield. The broad biological activity of taxane alkaloids suggests they could play a role in inhibiting the growth or establishment of pathogenic microorganisms. mdpi.comnih.gov
Cross-Talk with Other Secondary Metabolite Pathways in Taxus Metabolism
The biosynthesis of this compound is not an isolated process but is deeply integrated with the broader metabolic network of the Taxus cell. This "cross-talk" occurs through shared precursors, regulatory networks, and the assembly of different molecular components from distinct pathways.
Competition within the Diterpenoid Pathway: A primary level of interaction occurs within the taxoid pathway itself. As established, the pathway bifurcates to produce different classes of taxoids. researchgate.netnih.gov Enzymes leading to paclitaxel (a 13α-hydroxylated taxoid) compete for a common pool of early taxane intermediates with enzymes that lead to other taxoids, such as 14β-hydroxylated taxoids or the C5-substituted this compound. nih.gov The relative expression and activity of the enzymes at these branch points dictate the final profile of taxoids accumulated in a specific tissue or cell culture line.
Interaction with the Phenylpropanoid Pathway: A crucial example of cross-talk between major pathways is the sourcing of the this compound side chain. The phenylpropanoid pathway, which is responsible for producing a vast array of phenolic compounds like lignans (B1203133) and flavonoids from phenylalanine, also provides the C6-C3 carbon skeleton for the 3-(dimethylamino)-3-phenylpropanoate side chain of this compound. researchgate.netmdpi.comresearchgate.net This metabolic integration means that the regulation of the phenylpropanoid pathway can directly influence the availability of precursors for this compound synthesis.
The table below summarizes the key points of metabolic cross-talk relevant to this compound biosynthesis.
| Interacting Pathway | Point of Interaction | Nature of Cross-Talk | Impact on this compound Biosynthesis |
|---|---|---|---|
| Paclitaxel Biosynthesis Branch | Early taxane intermediates (e.g., taxadien-5α-ol) | Competition for common substrates. | Metabolic flux is partitioned between the two pathways, affecting final yield. researchgate.netnih.gov |
| Phenylpropanoid Pathway | Phenylalanine | Provision of the C6-C3 backbone for the side chain. | Availability of the side chain precursor is dependent on the activity of the phenylpropanoid pathway. researchgate.netmdpi.com |
| Gibberellin Biosynthesis (and other terpenoid pathways) | Geranylgeranyl Diphosphate (GGPP) | Competition for a universal precursor. | The overall rate of taxoid synthesis is influenced by the demand for GGPP from other essential pathways. researchgate.net |
Pharmacological and Molecular Mechanisms of Taxine B Action
Ion Channel Modulation in Excitable Cell Membranes
The primary pharmacological action of Taxine (B1234092) B is the potent and direct modulation of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in cells like heart muscle and neurons.
Taxine B acts as a direct antagonist of voltage-gated sodium channels in the membranes of myocardial cells. nih.govnih.gov This inhibition disrupts the rapid influx of sodium ions (Na+) that constitutes Phase 0 of the cardiac action potential. The consequence of this blockade is a dose-dependent reduction in the maximum rate of depolarization (dV/dtmax). nih.govwikipedia.org This action is comparable to that of Class I antiarrhythmic drugs and leads to a widening of the QRS complex on an electrocardiogram, indicating delayed ventricular conduction. nih.govjpccr.eu
In addition to its effects on sodium channels, this compound is a potent inhibitor of voltage-gated L-type calcium channels. nih.govnih.gov These channels mediate the influx of calcium ions (Ca2+) during Phase 2 of the cardiac action potential, which is crucial for triggering calcium release from the sarcoplasmic reticulum and initiating muscle contraction. The blockade of these channels by this compound reduces the amplitude of the calcium current (ICa) in a dose-dependent manner. nih.govresearchgate.net This effect is similar to the action of calcium channel blocking drugs like verapamil, leading to reduced cardiac contractility (negative inotropism), bradycardia, and vasodilation. nih.govwikipedia.org
The effects of taxine alkaloids have been characterized in detail using in vitro myocardial models. Electrophysiological studies on enzymatically isolated single ventricular cells from guinea pigs, using voltage-clamp and current-clamp techniques, have provided quantitative data on the inhibitory properties of taxine. nih.govjpccr.eu These experiments demonstrated a direct, dose-dependent inhibition of both sodium (indicated by dV/dtmax) and calcium currents. nih.gov These direct actions on the myocardium, independent of the autonomic nervous system, confirm that this compound's cardiotoxicity stems from its direct interference with myocyte ion channels. nih.gov
While the primary focus of research has been on myocardial cells, the widespread presence of voltage-gated ion channels in the nervous system implies a potential for neurotoxicity. mdpi.comnih.gov Some of the diverse symptoms of yew poisoning, such as lack of coordination and muscle trembling, may be attributable to effects on neuronal ion channels. jpccr.eu For instance, "funny channels," which are found in both the heart and a variety of neurons, could be a potential target, although direct electrophysiological studies characterizing the specific actions of this compound on neuronal models are not extensively documented in the scientific literature. jpccr.eu
Table 1: Effect of Taxine on Ion Currents in Guinea Pig Ventricular Myocytes Data sourced from a study on the effects of the sulfate (B86663) salt of taxine, the alkaloid mixture from Taxus baccata. nih.gov
View Data
| Concentration (g/mL) | Mean Decrease in ICa Amplitude (% of Control) | Mean Decrease in dV/dtmax (INa Index) (% of Control) |
| 10⁻⁶ | 87.1 ± 2.9 | 75.4 ± 3.7 |
| 10⁻⁵ | 67.8 ± 2.8 | 53.3 ± 7.5 |
| 10⁻⁴ | 24.4 ± 2.0 | 9.4 ± 1.1 |
Cellular and Subcellular Responses
The profound disruption of ion homeostasis caused by this compound ultimately leads to cell death, particularly in tissues with high densities of voltage-gated channels.
The primary mechanism of cell death from acute this compound toxicity is not apoptosis. Instead, the catastrophic failure of ion channel function in cardiomyocytes leads to severe electro-mechanical abnormalities, cardiac arrest, and cellular necrosis due to massive ionic imbalance and energy depletion. wikipedia.orgnih.gov The literature on this compound focuses on this acute cardiotoxic mechanism.
It is critical to distinguish the toxic alkaloid this compound from the taxane (B156437) class of compounds (e.g., Paclitaxel) also found in Taxus species. Anticancer taxanes function by stabilizing microtubules, which induces cell cycle arrest and subsequently triggers programmed cell death, or apoptosis. nih.gov This apoptotic mechanism is not characteristic of this compound, whose toxicity is far more rapid and is mediated directly by ion channel blockade. Therefore, specific apoptosis induction pathways for this compound are not a recognized feature of its toxicology.
Investigation of Non-Ion Channel Mediated Cellular Targets
While the primary mechanism of this compound's cardiotoxicity is the blockade of sodium and calcium ion channels, research into the broader class of taxane alkaloids, including the well-known chemotherapeutic agent paclitaxel (B517696), has revealed other significant cellular targets. researchgate.netnih.govnih.gov The investigation into whether this compound shares these non-ion channel mediated targets is an area of ongoing interest. The principal non-ion channel target for taxanes is the microtubule system, a critical component of the cellular cytoskeleton. nih.govnih.gov
Microtubule Stabilization and Tubulin Interaction:
Taxanes, as a class, are renowned for their ability to function as microtubule-stabilizing agents. nih.gov Unlike other mitotic inhibitors that cause microtubule depolymerization, taxanes bind to the β-tubulin subunit within the microtubule polymer. nih.govpnas.org This binding event stabilizes the microtubule, preventing its disassembly. This disruption of microtubule dynamics is critical for cellular processes like mitosis, leading to cell cycle arrest and apoptosis. jchr.org
Studies have identified a specific "taxane site" on the αβ-tubulin heterodimer, the building block of microtubules. nih.gov While extensive research has characterized the binding of paclitaxel to this site, leading to its use in cancer therapy, the specific interaction of this compound with tubulin is less defined. nih.govnih.gov However, given the structural similarities among taxane compounds, it is hypothesized that this compound may exert some effect on microtubule stability, albeit likely to a lesser extent than paclitaxel. Research on paclitaxel analogs has also shown that modifications to the taxane structure can significantly alter their effects on tubulin isoform expression, such as downregulating βIII-tubulin and upregulating βIVa-tubulin, which in turn affects cancer cell invasiveness. acs.orgacs.org Whether this compound influences the expression of different tubulin isotypes remains an area for further investigation.
Potential Effects on Other Cellular Pathways:
The disruption of the microtubule network can have far-reaching consequences on other cellular functions. Microtubules are essential for intracellular transport, cell structure, and signaling. By altering microtubule dynamics, taxanes can indirectly affect these pathways. There is also speculation that taxines may interfere with potassium channels, which would represent another class of ion channel targets beyond the primary sodium and calcium channels. jpccr.eu
| Cellular Target | General Effect of Taxanes | Specific Evidence for this compound |
|---|---|---|
| Microtubules (β-Tubulin) | Stabilization of polymer, prevention of disassembly, cell cycle arrest. nih.govnih.gov | Hypothesized due to structural similarity to other taxanes, but direct evidence is limited. nih.gov |
| Tubulin Isoform Expression | Paclitaxel analogs can modulate the balance of βIII- and βIVa-tubulin. acs.orgacs.org | Not yet investigated. |
| Potassium Channels | Suspected interference based on ECG findings in yew poisoning cases. jpccr.eu | Indirect evidence; requires further electrophysiological studies. |
Receptor Binding Affinity and Ligand-Protein Interaction Profiling
The primary toxicological effect of this compound is attributed to its direct interaction with voltage-gated ion channels in cardiac myocytes. researchgate.netnih.gov Electrophysiological studies have demonstrated that this compound is an antagonist of both sodium and calcium channels, an action that is more potent and cardioselective compared to drugs like verapamil. nih.govwikipedia.org This dual blockade disrupts the normal cardiac action potential, leading to arrhythmias, reduced myocardial contractility, and other severe cardiovascular effects. nih.gov
Despite the well-established role of these ion channels as the principal targets, specific quantitative data on the binding affinity of this compound remain scarce in publicly available literature. Parameters such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for this compound at these channels have not been extensively reported. The characterization of these binding affinities is crucial for a complete understanding of its dose-dependent toxicity.
For the broader taxane class, detailed binding studies have been conducted, particularly for paclitaxel's interaction with its target, β-tubulin. These studies have established a binding stoichiometry approaching one mole of paclitaxel per mole of tubulin dimer, with an apparent binding constant (Kapp) in the micromolar range. nih.gov It is important to note that this data pertains to paclitaxel and its interaction with tubulin, not this compound with ion channels.
An interesting area of ligand-protein interaction involves the potential binding of digoxin-specific antibody fragments (Fab) to this compound. nih.gov Due to structural similarities between this compound and digitalis glycosides, it has been proposed that these Fab fragments could act as a potential clearing agent in cases of poisoning by binding to this compound and facilitating its removal. nih.gov
| Protein Target | Interaction Type | Binding Affinity Data (this compound) | Notes |
|---|---|---|---|
| Voltage-Gated Sodium Channels (Cardiac) | Antagonist / Blocker | Not specified in available literature. | Primary target for cardiotoxicity, leading to QRS widening. nih.gov |
| L-type Calcium Channels (Cardiac) | Antagonist / Blocker | Not specified in available literature. | Contributes to reduced contractility and hypotension. nih.govnih.gov |
| β-Tubulin | Potential Stabilizer | Not determined. | Paclitaxel binds with K(app) of ~8.7 x 10⁻⁷ M; this compound interaction is inferred. nih.gov |
| Digoxin-Specific Fab Fragments | Binding / Sequestration | Not quantified. | Proposed therapeutic interaction based on structural similarity. nih.gov |
Synergistic and Antagonistic Interactions with Co-Occurring Phytochemicals from Taxus Species
A synergistic interaction, where the combined effect of two or more compounds is greater than the sum of their individual effects, is strongly suggested by several studies. Research has indicated that whole extracts from Taxus species can enhance the biological activity of individual taxanes. nih.govmdpi.com For example, a study observed that the co-administration of a T. yunnanensis extract with paclitaxel increased the pharmacokinetic parameters of paclitaxel. nih.gov Similarly, an extract from T. chinensis was found to increase the tissue distribution of 10-deacetylbaccatine III compared to when the pure substance was administered alone. nih.gov
These findings suggest that other compounds within the yew plant may inhibit metabolic enzymes or efflux pumps that would normally limit the bioavailability and efficacy of taxoids like paclitaxel and, potentially, this compound. While direct studies quantifying the synergistic or antagonistic effects between purified this compound and other specific Taxus phytochemicals are limited, the existing evidence points towards a mutually supportive effect among the various molecules present in the plant. nih.govmdpi.com This chemical synergy likely contributes to the potent toxicity observed following the ingestion of yew plant material. taylorandfrancis.com
| Co-occurring Phytochemical | Chemical Class | Potential Interaction with this compound / Other Taxoids |
|---|---|---|
| Paclitaxel (Taxol A) | Taxane Diterpenoid | Potential for synergistic effects on microtubule disruption and cytotoxicity. jchr.orgmdpi.com |
| Cephalomannine (Taxol B) | Taxane Diterpenoid | Likely synergistic toxic effects due to structural similarity to paclitaxel and this compound. oup.com |
| 10-Deacetylbaccatin III | Taxane Diterpenoid | Bioavailability enhanced by whole plant extracts, suggesting synergy. nih.gov |
| Taxine A | Taxine Alkaloid | Contributes to overall toxicity, likely in an additive or synergistic manner. wikipedia.org |
| Flavonoids & Terpenoids | Phenolics & Isoprenoids | May modulate metabolic pathways or possess independent cytotoxic effects, potentially leading to synergy. jchr.org |
Toxicological Research on Taxine B at the Mechanistic Level
Molecular Basis of Cardiotoxicity
Taxine (B1234092) B is widely associated with cardiotoxic effects in poisoned organisms. researchgate.net However, the specific molecular mechanisms underlying this cardiotoxicity, such as direct targets on ion channels, pumps, or signaling pathways within cardiomyocytes, are not detailed within the scope of the provided search results.
Disruption of Cardiac Electrical Conduction Dynamics in Experimental Models
Specific experimental data detailing how Taxine B disrupts cardiac electrical conduction dynamics, such as effects on action potential duration, refractory periods, or conduction velocity in isolated heart preparations or in vivo models, were not found in the provided search results.
Alterations in Electrophysiological Parameters (e.g., QRS duration, AV conduction time)
Information regarding specific alterations in standard electrophysiological parameters like QRS duration, PR interval (reflecting AV conduction time), QT interval, or heart rate directly attributable to this compound in experimental models was not available in the provided search results.
Influence on Myocardial Contractility and Relaxation Kinetics
Detailed experimental findings describing the influence of this compound on the mechanical function of the heart, including effects on myocardial contractility (force of contraction) and relaxation kinetics in experimental models, were not present in the provided search results.
Investigations into Potential Neurotoxicological Mechanisms in Animal Models
While yew poisoning can involve neurological signs, specific investigations into the potential neurotoxicological mechanisms of this compound at a molecular or cellular level in animal models were not detailed in the provided search results.
Dose-Response Relationships in Experimental Models to Define Mechanistic Thresholds
While the concept of dose-response relationships in toxicology is mentioned in the context of other compounds and methodologies like the benchmark dose (BMD) approach, specific data defining mechanistic thresholds for the effects of this compound on cardiac, neurological, or cellular functions in experimental models were not provided in the search results. researchgate.netsav.sk Establishing such thresholds requires detailed experimental studies correlating varying doses of this compound with specific mechanistic endpoints.
Advanced Analytical Method Development and Validation for Taxine B Research
Quantitative Determination of Taxine (B1234092) B in Complex Biological and Botanical Matrices
The quantification of Taxine B in diverse and complex sample types, such as biological fluids, tissues, and various parts of the Taxus plant, presents considerable analytical challenges. These matrices contain a multitude of potentially interfering endogenous and exogenous compounds. Consequently, sophisticated sample preparation and analytical techniques are required to achieve accurate and reliable results.
Biological Matrices: In forensic and clinical toxicology, the determination of this compound concentrations in biological samples is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose wikipedia.orgicontechjournal.comgsconlinepress.com. Biological samples, including blood, urine, and gastric contents, typically undergo a solid-phase extraction (SPE) procedure for cleanup and concentration of the analyte prior to LC-MS/MS analysis wikipedia.orgicontechjournal.comgsconlinepress.comnih.gov. A validated LC-MS/MS method for blood samples has demonstrated linearity in the range of 0.1 to 500 ng/g, with a limit of detection (LOD) of 0.4 ng/g and a limit of quantitation (LOQ) of 2 ng/g wikipedia.orgicontechjournal.com. In fatal poisoning cases involving yew, blood concentrations of this compound and its isomer, Isothis compound, have been reported in the range of 105 to 212 ng/g wikipedia.orgicontechjournal.com.
Botanical Matrices: The concentration of this compound in Taxus species can vary significantly depending on the species, the part of the plant, and the season wikipedia.orgnih.govtandfonline.com. Taxus baccata (English yew) and Taxus cuspidata (Japanese yew) are known to contain the highest amounts of taxine alkaloids wikipedia.org. The needles generally have the highest concentration of these toxins eiben-art.com. Research has shown that the concentration of taxines is highest during the winter and lowest in the summer wikipedia.org. For instance, Taxus baccata leaves contain approximately 5 mg of taxines per 1 gram of leaves wikipedia.org. The analysis of botanical samples also frequently employs LC-MS/MS, often after an extraction step with a suitable organic solvent.
| Matrix | Concentration Range | Analytical Method | Reference |
|---|---|---|---|
| Human Blood (Fatal Poisoning) | 105 - 212 ng/g | LC-MS/MS | wikipedia.orgicontechjournal.com |
| Taxus baccata Leaves | ~5 mg/g (total taxines) | Not specified | wikipedia.org |
| Cardiac Blood | <0.5 to 12 µg/L | LC-MS/MS | researchgate.net |
| Femoral Blood | <0.5 to 7.3 µg/L | LC-MS/MS | researchgate.net |
| Urine | 1 to 200 µg/L | LC-MS/MS | researchgate.net |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for High-Sensitivity Detection and Identification
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound due to their high sensitivity, selectivity, and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As previously mentioned, LC-MS/MS is the most widely used technique for the analysis of this compound wikipedia.orgicontechjournal.comgsconlinepress.com. The liquid chromatograph separates this compound from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion of this compound (m/z 584.2, corresponding to [M+H]⁺) is selected and fragmented wikipedia.orgicontechjournal.com. Specific product ions (e.g., m/z 194.3 and m/z 107.1) are then monitored wikipedia.orgicontechjournal.com. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and allows for very low detection limits, making it ideal for analyzing trace amounts of this compound in complex matrices.
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion [M+H]⁺ | m/z 584.2 | wikipedia.orgicontechjournal.com |
| Product Ion 1 | m/z 194.3 | wikipedia.orgicontechjournal.com |
| Product Ion 2 | m/z 107.1 | wikipedia.orgicontechjournal.com |
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and thermal instability of taxine alkaloids, GC-MS is not a suitable method for the direct analysis of this compound. However, it can be used for the indirect detection of yew poisoning by analyzing for 3,5-dimethoxyphenol, a hydrolysis product of taxicatin, another compound found in Taxus species wikipedia.org.
Development of Standardized Protocols for Research Sample Preparation and Analysis
The development and adherence to standardized protocols are essential for ensuring the quality, reproducibility, and comparability of research data on this compound. A comprehensive standardized protocol should encompass all stages of the analytical process, from sample collection to data analysis and reporting.
Sample Preparation: Standardized procedures for sample collection, storage, and preparation are crucial to prevent degradation of the analyte and to ensure consistency. For botanical samples, this includes documenting the species, plant part, and time of collection. For biological samples, proper preservation and chain of custody are paramount, especially in forensic cases. Extraction methods, such as the widely used solid-phase extraction (SPE) for biological fluids, should be clearly defined with specified sorbents, solvents, and elution conditions to ensure high and reproducible recovery, which has been reported to be around 86% wikipedia.orgicontechjournal.comgsconlinepress.com.
Method Validation: Any analytical method used for this compound quantification must be thoroughly validated to demonstrate its fitness for purpose. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The concentration range over which the method provides a linear response. For this compound in blood, linearity has been established from 0.1 to 500 ng/g wikipedia.orgicontechjournal.com.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound in blood, the LOD is 0.4 ng/g and the LOQ is 2 ng/g wikipedia.orgicontechjournal.com.
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Quality Control and Reference Materials: The routine use of quality control (QC) samples at different concentration levels within each analytical run is necessary to monitor the performance of the method. The availability and use of certified reference materials (CRMs) for this compound are highly desirable for method calibration and validation, ensuring traceability and inter-laboratory comparability of results. However, the commercial availability of a CRM for this compound is currently limited, which presents a significant challenge to standardization. In its absence, well-characterized in-house reference materials are often used.
Future Research Trajectories for Taxine B
Discovery and Characterization of Novel Biosynthetic Enzymes for Metabolic Engineering
A significant hurdle in the study and application of Taxine (B1234092) B is its limited availability from natural sources. Metabolic engineering offers a promising solution by transferring the biosynthetic pathway into microbial hosts for scalable production. However, the complete biosynthetic pathway of taxanes, including Taxine B, is not yet fully elucidated. nih.gov Future research will prioritize the discovery and characterization of the currently unknown enzymes involved in the intricate biosynthetic cascade that converts the precursor geranylgeranyl diphosphate (B83284) into the complex taxane (B156437) core and subsequent decorative modifications. nih.gov
Recent breakthroughs in identifying enzymes for the biosynthesis of the related, renowned anticancer drug paclitaxel (B517696) (Taxol) have paved the way for similar discoveries in the this compound pathway. technologynetworks.com Techniques such as transcriptome mining of Taxus species and functional genomics will be instrumental in identifying candidate genes encoding for enzymes like cytochrome P450s, acyltransferases, and hydroxylases that are crucial for the specific structural features of this compound. nih.gov Once identified, these enzymes can be expressed and characterized in heterologous systems like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to confirm their function. researchgate.net The ultimate goal is to assemble the complete enzymatic toolkit required for the heterologous production of this compound, which would not only ensure a sustainable supply but also open up possibilities for producing novel analogs through metabolic engineering. nih.govnih.gov
Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure this compound and Analogues
The complex, three-dimensional structure of this compound presents a formidable challenge for chemical synthesis. The development of efficient and stereoselective synthetic routes is crucial for producing enantiomerically pure this compound and for creating a diverse library of analogues for structure-activity relationship (SAR) studies. Asymmetric synthesis, which allows for the selective production of a single enantiomer, is at the forefront of this endeavor. nih.gov
Future synthetic strategies will likely focus on novel catalytic methods to control the formation of the multiple chiral centers within the this compound scaffold. nih.gov This includes the development of new chiral catalysts and reagents for key bond-forming reactions. researchgate.net Biomimetic synthesis approaches, which mimic the proposed biosynthetic pathway, could also provide elegant and efficient routes to the core structure. nih.gov The successful total synthesis of complex taxanes like paclitaxel has demonstrated the feasibility of such ambitious undertakings and provides a roadmap for tackling the synthesis of this compound. elsevierpure.com The ability to synthetically modify specific functional groups on the this compound molecule will be invaluable for probing its biological activity and potentially designing derivatives with improved therapeutic properties and reduced toxicity.
High-Throughput Screening for Undiscovered Pharmacological Targets Beyond Established Ion Channels
The primary mechanism of this compound's cardiotoxicity is attributed to its interaction with calcium and sodium ion channels in cardiac myocytes. researchgate.netnih.gov However, the full spectrum of its pharmacological targets remains largely unexplored. High-throughput screening (HTS) technologies offer a powerful platform to rapidly screen large libraries of compounds against a multitude of biological targets, thereby identifying novel protein interactions. nih.govnih.gov
Future research will employ HTS to test this compound and its synthetic analogues against diverse panels of receptors, enzymes, and other cellular components to uncover previously unknown pharmacological activities. ijper.org This could reveal therapeutic applications in areas beyond cardiology. For instance, given the structural similarities to other bioactive taxanes, it is plausible that this compound may interact with targets involved in cell proliferation, inflammation, or neurological processes. mdpi.com The identification of novel targets through HTS will open up new avenues for preclinical investigation and could reposition this compound or its derivatives for new therapeutic indications. elifesciences.org
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Biosynthetic Regulatory Networks
Understanding the regulation of this compound biosynthesis in the yew tree is critical for optimizing its production, both in its natural source and in engineered systems. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular processes within an organism and are powerful tools for dissecting complex biological networks. nih.govnih.gov
Future studies will utilize a multi-omics approach to create a comprehensive map of the regulatory networks governing taxane biosynthesis. aiijournal.com Transcriptomics can identify genes that are co-expressed with known biosynthetic genes, pointing to potential regulatory factors like transcription factors. frontiersin.org Proteomics can quantify the levels of biosynthetic enzymes under different conditions, while metabolomics can track the flow of intermediates through the pathway. nih.gov By integrating these large datasets, researchers can build predictive models of the biosynthetic network, which can then be used to devise strategies for enhancing the production of this compound in plant cell cultures or engineered microbes. ecetoc.org
Computational Drug Design and Molecular Dynamics Simulations to Predict and Optimize this compound Interactions
Computational approaches are becoming increasingly indispensable in modern drug discovery and development. nih.gov For a molecule as complex as this compound, computational drug design and molecular dynamics (MD) simulations can provide invaluable insights into its interactions with biological targets at an atomic level. researchgate.netnih.gov
Future research will leverage these computational tools to predict and optimize the binding of this compound and its analogues to known and newly discovered targets. archive.org Molecular docking studies can predict the preferred binding orientation of a ligand within a protein's active site, while MD simulations can provide a dynamic picture of the binding process and help to estimate the binding affinity. nih.govpitt.edu These in silico methods can guide the rational design of novel this compound derivatives with enhanced potency and selectivity for a specific target, while minimizing off-target effects that may contribute to toxicity. By combining computational predictions with experimental validation, the drug discovery process for this compound-based therapeutics can be significantly accelerated.
Q & A
Q. How do researchers balance depth and breadth when studying this compound’s ecological roles?
- Methodology : Prioritize hypothesis-driven experiments (e.g., allelopathic effects on competing plants) over exploratory screens. Combine field observations (e.g., herbivory patterns) with lab-based assays (e.g., bioactivity testing). Use multivariate analysis to correlate environmental variables (e.g., soil pH) with this compound production .
Methodological Best Practices
- Data Presentation : Include raw data tables in appendices (e.g., retention times, peak areas) and processed results in main texts. Use error bars in graphs to depict standard deviations .
- Ethical Considerations : Adhere to chemical safety protocols (e.g., fume hood use during extractions) and cite prior studies to avoid redundant animal testing .
- Literature Review : Use Boolean operators (e.g., "this compound NOT paclitaxel") to exclude irrelevant compounds in database searches .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
